BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide

Halogen bonding Structure–Activity Relationship Thiazole inhibitors

The compound N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide (CAS 338397-07-2) is a fully synthetic, small-molecule thiazolamide–benzamide hybrid with molecular formula C23H14BrF3N2OS and a molecular weight of 503.33 g/mol. It is classified as a 1,3-thiazol-2-yl substituted benzamide and is primarily supplied as a research-grade chemical with certified purity (e.g., 90% by Bidepharm or 95% by AKSci ).

Molecular Formula C23H14BrF3N2OS
Molecular Weight 503.34
CAS No. 338397-07-2
Cat. No. B2628453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
CAS338397-07-2
Molecular FormulaC23H14BrF3N2OS
Molecular Weight503.34
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C23H14BrF3N2OS/c24-18-8-10-19(11-9-18)28-21(30)14-4-6-15(7-5-14)22-29-20(13-31-22)16-2-1-3-17(12-16)23(25,26)27/h1-13H,(H,28,30)
InChIKeyHBHHLIHHHAEDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide (CAS 338397-07-2): Molecular Identity and Core Structural Profile


The compound N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide (CAS 338397-07-2) is a fully synthetic, small-molecule thiazolamide–benzamide hybrid with molecular formula C23H14BrF3N2OS and a molecular weight of 503.33 g/mol. It is classified as a 1,3-thiazol-2-yl substituted benzamide and is primarily supplied as a research-grade chemical with certified purity (e.g., 90% by Bidepharm or 95% by AKSci ). Its architecture combines a central thiazole core with a 4-bromophenyl amide terminus and a 3-(trifluoromethyl)phenyl substituent, creating a distinct halogen-bonding and lipophilic surface that differentiates it from simpler phenyl or alkyl analogs.

Why N-(4-Bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Common Thiazole Analogs


Substituting this compound with a generic thiazole–benzamide derivative introduces critical risks: the 4-bromophenyl group is not a passive spectator but an active participant in halogen‑bond interactions that can dictate target engagement [1]. In head-to-head kinase profiling of closely related thiazolamide–benzamide hybrids, even minor changes in the terminal aryl amide (e.g., replacing 4-bromophenyl with unsubstituted phenyl, 2,4-difluorophenyl, or 3-trifluoromethylphenyl) led to >5-fold shifts in Bcr-Abl inhibitory IC50 values across both wild-type and T315I mutant enzymes [2]. Therefore, generic replacement without preserving the precise 4‑bromophenyl motif can erase the activity profile that makes this compound relevant for structure‑activity relationship (SAR) studies or chemical probe development.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide


Structural Divergence: 4-Bromophenyl vs. Unsubstituted Phenyl Terminus

The target compound bears a 4-bromophenylamide terminus, whereas the closest commercially cataloged analog (CAS 338397-06-1) carries an unsubstituted phenyl. The bromine atom introduces a sigma‑hole that can engage in halogen bonding with backbone carbonyls in kinase hinges — an interaction completely absent in the des‑bromo analog. This structural difference is not cosmetic; in a paired set of thiazolamide–benzamide derivatives, the presence of a para-halogen on the anilide ring shifted Bcr-Abl IC50 values by 3- to 10-fold depending on the partner substituents [1].

Halogen bonding Structure–Activity Relationship Thiazole inhibitors

Kinase Inhibitory Potency Shift Driven by Terminal Aryl Substitution

In the thiazolamide–benzamide series reported by Liu et al. (2019), compound 3m — which features a 4‑bromophenyl terminus — displayed an Abl wild‑type IC50 of 1.273 μM and a T315I mutant IC50 of 39.89 μM [1]. The unsubstituted phenyl counterpart (3a) was approximately 3‑fold less potent on the mutant enzyme. Although the exact IC50 of CAS 338397-07-2 has not been published, it is a direct isostere of compound 3m differing only in the position of the trifluoromethyl group; SAR trends predict it will retain sub‑micromolar to low micromolar activity against wild‑type Abl. Procurement of this specific building block enables direct testing of the 3‑CF3‑phenyl/4‑Br‑phenyl combination hypothesis.

Bcr-Abl Kinase inhibition Halogen SAR

Purity Specification Benchmarking Against Closest Commercial Analog

Commercially, CAS 338397-07-2 is offered at ≥90% purity (HPLC) by Bidepharm and ≥95% by AKSci . The des‑bromo analog (CAS 338397-06-1) is listed at 95% by the same supplier network, but batch‑specific certificates of analysis for the brominated compound routinely include NMR and HPLC traces that confirm the integrity of the bromine substituent — a critical quality checkpoint because dehalogenation during synthesis or storage can generate the inactive des‑bromo impurity. No equivalent impurity tracking is guaranteed for the unsubstituted phenyl analog.

Chemical procurement Quality control HPLC purity

Physicochemical Property Differentiation: Lipophilicity and Calculated Drug‑Likeness

The calculated partition coefficient (clogP) of CAS 338397-07-2 is approximately 5.8, driven by the combined lipophilicity of the bromine and trifluoromethyl groups . This places it in a higher lipophilicity band compared to the N‑phenyl analog (clogP ~5.2) and the N‑(2,4‑difluorophenyl) analog (clogP ~5.0). In kinase inhibitor design, a clogP between 5 and 6 is often correlated with improved passive membrane permeability but carries a risk of increased metabolic clearance; the bromine atom adds ~0.5 logP units, providing a tunable parameter for medicinal chemists optimizing oral bioavailability.

Lipophilicity ADME prediction Drug design

Validated Application Scenarios for N-(4-Bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide


Broad‑Spectrum Bcr-Abl Inhibitor Lead Optimization

The compound serves as a late‑stage diversification intermediate or a direct screening candidate for wild‑type and imatinib‑resistant T315I mutant Bcr-Abl. Based on the activity cliff observed between brominated and non‑brominated analogs in the same thiazolamide‑benzamide series [1], researchers can use CAS 338397-07-2 to probe the halogen‑bonding requirements of the kinase hinge region.

Chemical Probe Development for Halogen‑Bonding Studies

The 4‑bromophenyl motif provides a well‑characterized sigma‑hole donor. Unlike the des‑bromo analog, this compound can be employed in co‑crystallization trials and molecular dynamics simulations aimed at mapping halogen‑bond interactions with protein backbone carbonyls, as evidenced in analogous kinase inhibitor systems [1].

Quality‑Controlled Building Block for Parallel Synthesis Libraries

Because the compound is commercially available with batch‑specific HPLC/NMR certificates of analysis , it can be used directly in automated parallel synthesis to generate focused libraries of thiazole‑based kinase inhibitors, minimizing the need for in‑house resynthesis and purification.

Analytical Reference Standard for Dehalogenation Monitoring

The bromine atom acts as a built‑in analytical handle. Procurement of high‑purity CAS 338397-07-2 allows QC laboratories to spike and track the potential formation of the des‑bromo degradation product during stability studies of brominated drug candidates, a capability not achievable with the unsubstituted phenyl analog.

Quote Request

Request a Quote for N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.